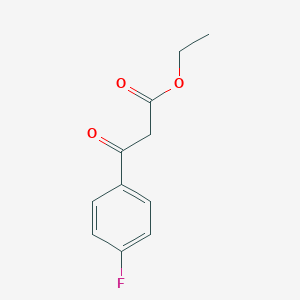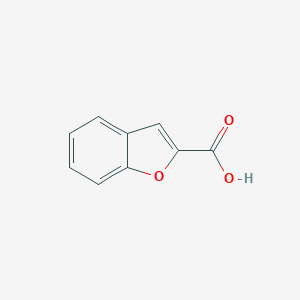
19R-hydroxy-PGF2alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19R-hydroxy-PGF2alpha is a prostaglandin F2alpha (PGF2α) metabolite . It has been researched for its various biological properties.
Synthesis Analysis
This compound is a metabolite of Prostaglandin F2α formed via ω-1 hydroxylase activity . Prostaglandins are enzymatically derived from fatty acids and are produced by all nucleated cells, except lymphocytes .Molecular Structure Analysis
The molecular formula of this compound is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis
The exact mass of this compound is 370.23554 . It contains 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 387.02, a topological polar surface area of 118.22, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.16 .Applications De Recherche Scientifique
Induction du travail
La prostaglandine F2alpha, dont la 19R-hydroxy-PGF2alpha est une variante, est utilisée en médecine pour induire le travail . Elle est utilisée pour maintenir la contraction et provoquer l'ischémie myométriale afin d'accélérer le travail et de prévenir une perte de sang importante .
Traitement des infections utérines
La prostaglandine F2alpha est également utilisée pour traiter les infections utérines chez les animaux domestiques . Elle est produite par l'utérus lorsqu'il est stimulé par l'ocytocine, dans le cas où il n'y a pas eu d'implantation pendant la phase lutéale .
Lutéolyse
La prostaglandine F2alpha agit sur le corps jaune pour provoquer la lutéolyse, formant un corps albicans et arrêtant la production de progestérone . L'action de la PGF2alpha dépend du nombre de récepteurs sur la membrane du corps jaune .
Endométriose
L'isoforme PGF2alpha 8-iso-PGF2alpha a été trouvée en quantités significativement augmentées chez les patientes atteintes d'endométriose, ce qui en fait un lien causal potentiel dans le stress oxydatif associé à l'endométriose .
Mécanisme d'action
La PGF2alpha agit en se liant au récepteur de la prostaglandine F2alpha. Elle est libérée en réponse à une augmentation des niveaux d'ocytocine dans l'utérus et stimule à la fois l'activité lutéolytique et la libération d'ocytocine .
Synthèse
En 2012, une synthèse totale concise et hautement stéréosélective de la PGF2alpha a été décrite . La synthèse ne nécessite que sept étapes, une énorme amélioration par rapport à la synthèse originale en 17 étapes de Corey et Cheng
Mécanisme D'action
Target of Action
The primary target of 19®-Hydroxy prostaglandin F2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Mode of Action
19®-Hydroxy prostaglandin F2alpha interacts with its target, the FP receptor, to promote the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .
Biochemical Pathways
The compound is a part of the eicosanoid class of fatty acids . Eicosanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner .
Pharmacokinetics
The compound’s molecular weight of 37048 and its logP value of 316 suggest that it may have good bioavailability, as these properties are within the range typically associated with good absorption and distribution in the body.
Result of Action
The action of 19®-Hydroxy prostaglandin F2alpha results in the promotion of cardiac myocyte hypertrophy and cardiac growth . This is achieved through the upregulation of c-fos, ANF, and alpha-skeletal actin expression in cardiomyocytes .
Analyse Biochimique
Biochemical Properties
19®-Hydroxy prostaglandin F2alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is an ω-1 hydroxylase metabolite of PGF2α found in human semen .
Cellular Effects
The effects of 19®-Hydroxy prostaglandin F2alpha on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, through the FP receptor, PGF2α promotes expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .
Molecular Mechanism
The mechanism of action of 19®-Hydroxy prostaglandin F2alpha is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 19®-Hydroxy prostaglandin F2alpha change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 19®-Hydroxy prostaglandin F2alpha vary with different dosages in animal models .
Metabolic Pathways
19®-Hydroxy prostaglandin F2alpha is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
19®-Hydroxy prostaglandin F2alpha is transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 19®-Hydroxy prostaglandin F2alpha and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 19R-hydroxy-PGF2alpha involves the conversion of prostaglandin F2alpha (PGF2alpha) to 19R-hydroxy-PGF2alpha through a series of reactions.", "Starting Materials": [ "Prostaglandin F2alpha (PGF2alpha)", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether (C2H5)2O", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "PGF2alpha is reduced to PGF2alpha alcohol using NaBH4 in methanol.", "The resulting PGF2alpha alcohol is then treated with HCl to form PGF2alpha aldehyde.", "The PGF2alpha aldehyde is then reacted with NaBH4 in methanol to form PGF2alpha alcohol.", "The PGF2alpha alcohol is then treated with NaOH to form 19R-hydroxy-PGF2alpha.", "The 19R-hydroxy-PGF2alpha is purified using diethyl ether and acetic anhydride." ] } | |
Numéro CAS |
64625-53-2 |
Formule moléculaire |
C20H34O6 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
7-[(1R,2R,3R,5S)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/t14-,15+,16-,17-,18+,19-/m1/s1 |
Clé InChI |
UBWZMPMLSDJDSU-MJJLTSLDSA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](C=C[C@H]1[C@@H](C[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O)O)O |
SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |
SMILES canonique |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |
Synonymes |
19(R)-hydroxy PGF2α |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



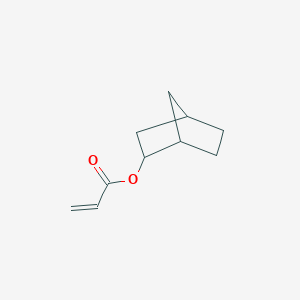

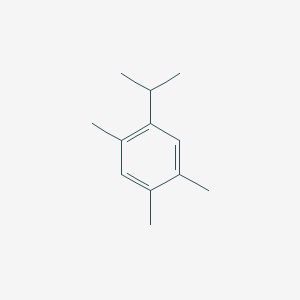


![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
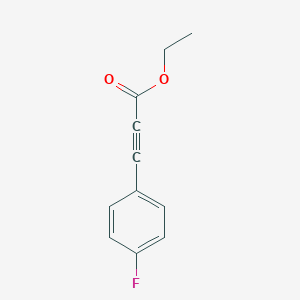
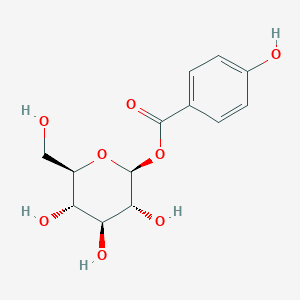
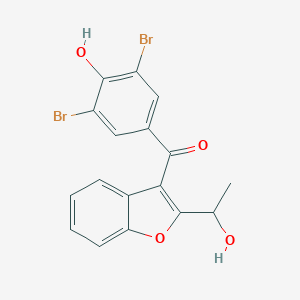
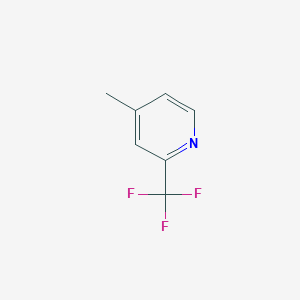
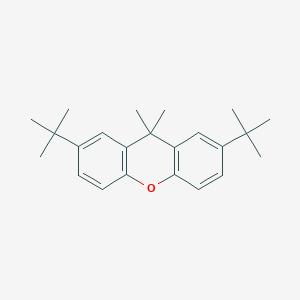
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
